molecular formula C11H16ClN B13473067 (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2913226-33-0

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13473067
CAS No.: 2913226-33-0
M. Wt: 197.70 g/mol
InChI Key: DXTXXJLZWGNMLO-RFVHGSKJSA-N
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Description

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding naphthalene derivative followed by methylation of the amine group. One common method involves the catalytic hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydronaphthalen-1-amine, which is then methylated using methyl iodide in the presence of a base such as sodium hydroxide. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The methylation step can be carried out using continuous flow reactors to ensure efficient and consistent production. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound to produce more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a model compound for understanding the behavior of similar amine-containing molecules in biological systems.

Medicine

In the field of medicine, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents targeting specific receptors or enzymes.

Industry

Industrially, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group on the nitrogen atom.

    N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but may differ in stereochemistry.

    1-Naphthylamine: The parent compound without hydrogenation.

Uniqueness

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and an amine group

Properties

CAS No.

2913226-33-0

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H/t11-;/m1./s1

InChI Key

DXTXXJLZWGNMLO-RFVHGSKJSA-N

Isomeric SMILES

CN[C@@H]1CCCC2=CC=CC=C12.Cl

Canonical SMILES

CNC1CCCC2=CC=CC=C12.Cl

Origin of Product

United States

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